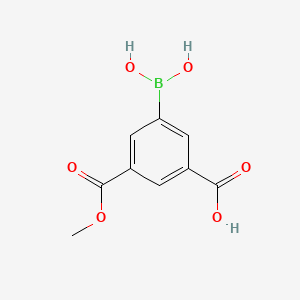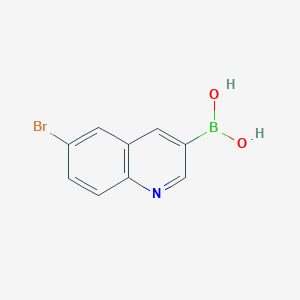
(4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is particularly noted for its role in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenol with 2-aminopropanol in the presence of a base to form the intermediate 4-(2-aminopropoxy)phenol. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 4-(2-Aminopropoxy)phenol
Reduction: 4-(2-Aminopropoxy)phenyl alcohol
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology
In biological research, this compound is explored for its potential as a molecular probe due to its ability to interact with diols and other biomolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials and polymers, contributing to the development of new technologies and products .
Mecanismo De Acción
The mechanism of action of (4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to act as a catalyst in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the modulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenylboronic acid
- Phenylboronic acid
- Borinic acids
Uniqueness
Compared to similar compounds, (4-(2-Aminopropoxy)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other biomolecules makes it particularly valuable in both synthetic and biological applications .
Propiedades
IUPAC Name |
[4-(2-aminopropoxy)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13;/h2-5,7,12-13H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPATQRYIAPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)N)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
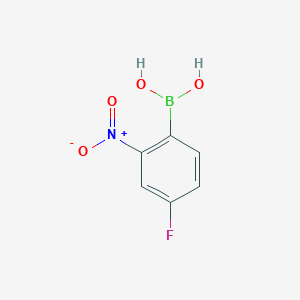



![[2-Fluoro-5-(2-methoxy-2-oxoethyl)phenyl]boronic acid](/img/structure/B8206336.png)
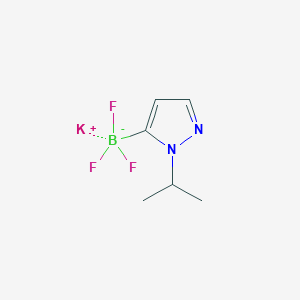

![Pyrido[2,3-b]pyrazin-7-ylboronic acid](/img/structure/B8206342.png)
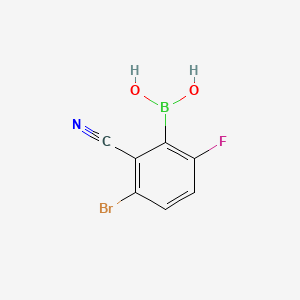
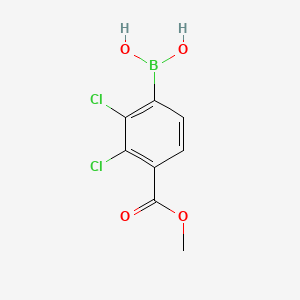
![[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B8206355.png)

